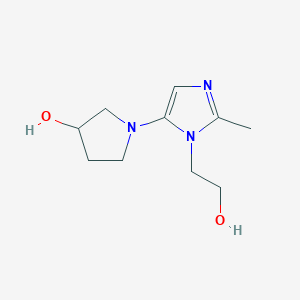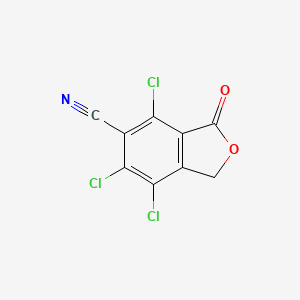
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazole ring fused with a benzylidene and an amino group, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one typically involves a multi-step process. One common method starts with the condensation of 4-aminobenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
化学反応の分析
Types of Reactions
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include nitro derivatives, reduced benzyl compounds, and various substituted aromatic compounds .
科学的研究の応用
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
作用機序
The mechanism by which 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting its function and leading to cell death. It also interacts with proteins, inhibiting their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
Benzonitrile, 4-amino-: Used in the synthesis of various pharmaceuticals.
(Z)-(4-methylbenzylidene)amino)benzamides: Studied for their antimicrobial and antioxidant activities .
Uniqueness
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one stands out due to its unique combination of an oxazole ring with a benzylidene and amino group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
特性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
(4E)-4-[(4-aminophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H12N2O2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H,17H2/b14-10+ |
InChIキー |
VRNQDHJNYABNSZ-GXDHUFHOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)N)/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


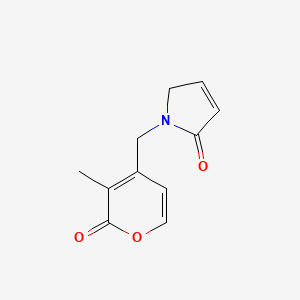
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
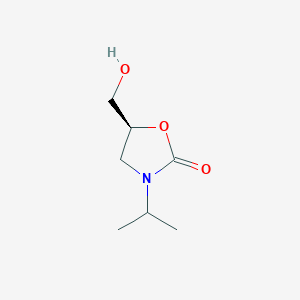
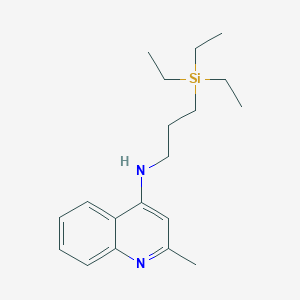
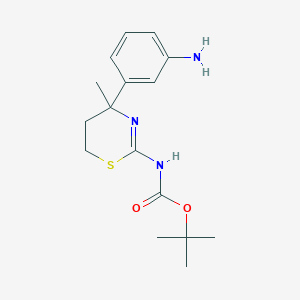
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
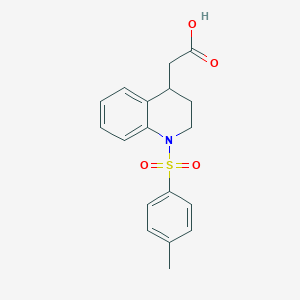
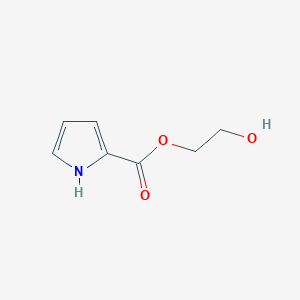
![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)
![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)

